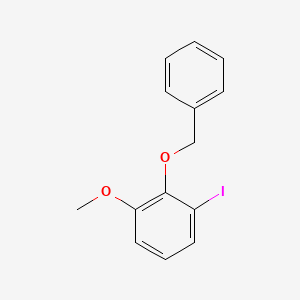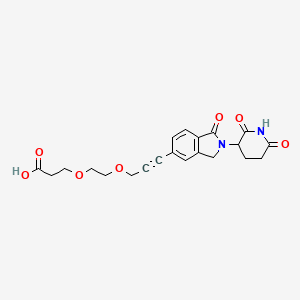
Phthalimidinoglutarimide-5'-propargyl-O-PEG1-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a phthalimide group, a glutarimide moiety, a propargyl group, and a polyethylene glycol (PEG) linker. The presence of these functional groups endows the compound with distinct chemical and physical properties, making it a valuable tool in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of the phthalimide and glutarimide intermediates, which are then coupled with a propargyl group through a series of nucleophilic substitution reactions. The final step involves the attachment of the PEG linker, which is achieved through a condensation reaction under controlled temperature and pH conditions.
Industrial Production Methods
In an industrial setting, the production of Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid is scaled up using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality.
化学反応の分析
Types of Reactions
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid undergoes a variety of chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phthalimide and glutarimide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propargyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to form stable conjugates with biomolecules.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems, where the PEG linker enhances solubility and bioavailability.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid involves its interaction with specific molecular targets and pathways. The phthalimide and glutarimide groups can form covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The PEG linker enhances the compound’s solubility and stability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid can be compared with other similar compounds, such as:
Phthalimidinoglutarimide-5’-propargyl-O-C2-acid: Lacks the PEG linker, resulting in lower solubility and bioavailability.
Phthalimidinoglutarimide-5’-propargyl-O-PEG2-C2-acid: Contains a longer PEG linker, which may enhance solubility but could also affect the compound’s reactivity and stability.
The unique combination of functional groups in Phthalimidinoglutarimide-5’-propargyl-O-PEG1-C2-acid makes it a versatile and valuable compound in various scientific and industrial applications.
特性
分子式 |
C21H22N2O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
3-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]prop-2-ynoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C21H22N2O7/c24-18-6-5-17(20(27)22-18)23-13-15-12-14(3-4-16(15)21(23)28)2-1-8-29-10-11-30-9-7-19(25)26/h3-4,12,17H,5-11,13H2,(H,25,26)(H,22,24,27) |
InChIキー |
FFQBLBAGJMXSMW-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C#CCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


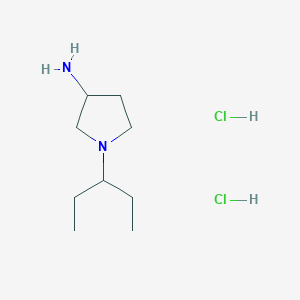
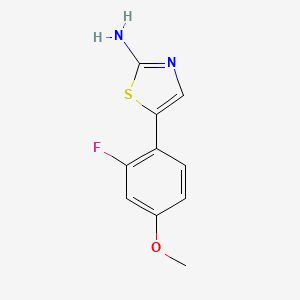
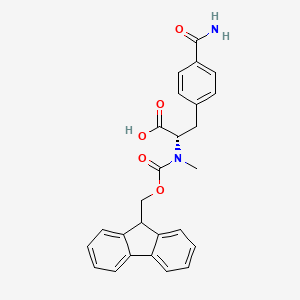
![[diphenyl-[(5S)-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium-5-yl]methoxy]-trimethylsilane;tetrafluoroborate](/img/structure/B14770815.png)
![Methyl 4-{[(3-bromophenyl)carbamoyl]amino}benzoate](/img/structure/B14770817.png)

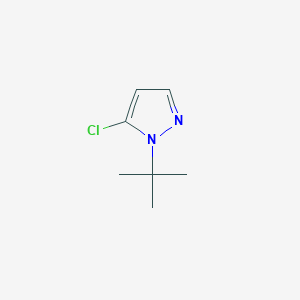
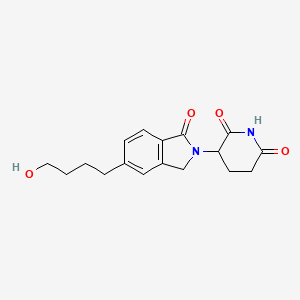
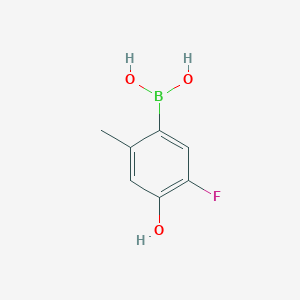
![9,14-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B14770849.png)

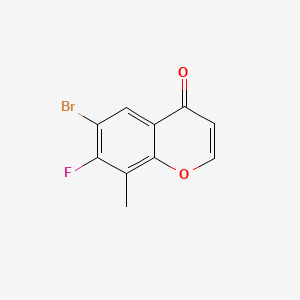
![2-(5-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14770875.png)
